molecular formula C15H15F3N8 B2804520 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097869-03-7

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2804520
CAS No.: 2097869-03-7
M. Wt: 364.336
InChI Key: YHLMKLJGNMNWNL-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core linked via a piperazine moiety to a 6-(trifluoromethyl)pyrimidine group. The triazolopyridazine scaffold is known for its role in modulating protein-protein interactions, particularly in epigenetic targets like bromodomains . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine linker provides conformational flexibility for target binding .

Properties

IUPAC Name

3-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-10-21-22-12-2-3-13(23-26(10)12)24-4-6-25(7-5-24)14-8-11(15(16,17)18)19-9-20-14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLMKLJGNMNWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule characterized by its unique structural features, including a trifluoromethyl group and multiple heterocyclic rings. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and biological mechanisms.

Chemical Structure and Properties

This compound has a molecular formula of C14H15F3N6 and a molecular weight of approximately 350.30 g/mol. The structure integrates a pyrimidine ring substituted at the 6-position with a trifluoromethyl group and a piperazine moiety linked to a triazolo-pyridazine unit. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to the target molecule may act through various mechanisms:

  • Antimicrobial Activity : Some triazole derivatives have demonstrated antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that the target compound could exhibit similar effects.
  • Anticancer Potential : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from damage due to oxidative stress.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Studies : A study on 1,2,4-triazole derivatives reported moderate activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents influenced the degree of activity observed.
  • Anticancer Research : Another investigation highlighted the efficacy of triazole-based compounds in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the piperazine moiety through nucleophilic substitution reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination techniques.

These synthetic approaches are critical for developing analogs that may enhance biological activity or selectivity against specific targets.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, particularly through the inhibition of c-Met kinase activity, which is crucial for cell proliferation and metastasis.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of various enzymes such as PARP-1 and EGFR. Its ability to inhibit these enzymes suggests potential applications in cancer therapy by interfering with DNA repair mechanisms and cell growth pathways .

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial properties. Its structural components allow it to interact with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Preliminary studies have reported effective inhibition against certain bacterial strains .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of this compound. Preliminary investigations suggest that it may modulate neurotransmitter systems, which could have implications for treating neurodegenerative diseases or psychiatric disorders. The interactions with serotonin or dopamine receptors are areas of ongoing research .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine:

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit IC50 values ranging from 0.15 μM to 2.85 μM against various cancer cell lines, highlighting their potential effectiveness as anticancer agents.
  • Mechanistic Insights : Research has elucidated that the compound's mechanism involves disrupting critical signaling pathways in cancer cells, leading to increased apoptosis and reduced tumor growth rates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring in this compound serves as a key site for nucleophilic substitution. In structurally related systems, secondary amines like piperazine undergo SNAr (nucleophilic aromatic substitution) with activated aromatic halides under mild conditions . For example:

  • Reaction with aryl halides (e.g., 6-chloro-triazolopyridazines) occurs at room temperature in polar aprotic solvents like DMF or DMSO .

  • Typical yields range from 70–90% when using bases such as K₂CO₃ or DIPEA .

Table 1: Representative nucleophilic substitution conditions

SubstrateReagentSolventYield (%)Source
6-chloro-triazolopyridazinePiperazine derivativeDMF85
4-fluorophenolK₂CO₃, 80°CEtOH78

Cross-Coupling Reactions

The triazolopyridazine core participates in palladium-catalyzed cross-coupling reactions. Key examples include:

  • Suzuki-Miyaura reactions : The 6-position bromo/chloro derivatives react with aryl boronic acids (e.g., 4-cyanophenylboronic acid) under Pd(PPh₃)₄ catalysis .

    • Conditions: 1 mol% Pd catalyst, Na₂CO₃, dioxane/H₂O, 90°C, 12 h .

    • Yields: 60–75% for biaryl products .

  • Buchwald-Hartwig aminations : Piperazine-linked intermediates undergo C–N bond formation with aryl halides .

a) Trifluoromethyl Group Reactivity

  • Hydrolysis of the trifluoromethyl group to carboxylic acids occurs under strong acidic conditions (e.g., H₂SO₄, 120°C) .

  • Radical trifluoromethylation via photoredox catalysis has been reported for analogous systems .

b) Triazole Ring Modifications

The triazolo[4,3-b]pyridazine ring undergoes electrophilic substitution at the 3-methyl position:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (yield: 50–65%) .

  • Halogenation : NBS or NCS in CCl₄ yields bromo/chloro derivatives (yield: 70–80%) .

Rearrangement Reactions

Triazolopyridazines are prone to Dimroth rearrangements under basic conditions, shifting substituents between ring positions . For example:

Triazolo[4,3-b]pyridazineBaseTriazolo[1,5-c]pyridazine\text{Triazolo[4,3-b]pyridazine} \xrightarrow{\text{Base}} \text{Triazolo[1,5-c]pyridazine}

  • Observed in NaOH/EtOH at 60°C .

  • Yields depend on substituent electronic effects (electron-deficient groups favor rearrangement) .

Stability Under Pharmacological Conditions

  • pH stability : Retains integrity in pH 1–7.4 buffers (24 h, 37°C) .

  • Oxidative stability : Susceptible to H₂O₂-mediated degradation at the piperazine N-atoms (t₁/₂ = 2 h under 1 mM H₂O₂) .

Comparative Reactivity of Analogues

Table 2: Reactivity trends in triazolopyridazine derivatives

PositionReactivityDominant Mechanism
C6High (SNAr, cross-coupling)Electrophilic aromatic
N1/N4Moderate (alkylation, acylation)Nucleophilic substitution
CF₃ groupLow (requires harsh conditions)Radical/acid-catalyzed

Key Synthetic Challenges

  • Regioselectivity : Competing reactions at the triazole vs. pyridazine nitrogen require careful catalyst selection .

  • Purification : High polarity of piperazine derivatives complicates chromatographic separation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Scaffolds

The triazolo[4,3-b]pyridazine core distinguishes this compound from related heterocycles:

  • Imidazo[1,2-b]pyridazines (): Replace the triazole with an imidazole, altering electron distribution and hydrogen-bonding capacity, which may reduce affinity for bromodomains .
  • Thiadiazolo[4,3-c]pyrimidines (): Sulfur-containing cores exhibit distinct electronic properties, often prioritized for antimicrobial activity rather than epigenetic targets .

Key Insight : The triazolo[4,3-b]pyridazine core optimizes both rigidity and electronic properties for bromodomain inhibition compared to pyrazolo or imidazo analogs .

Substituent Effects

Table 1: Substituent Comparison
Compound Core Structure Key Substituents Biological Target Potency/Activity Notes
Target Compound Triazolo[4,3-b]pyridazine 6-(Trifluoromethyl)pyrimidine, Piperazine Bromodomains (e.g., BRD4) High lipophilicity, flexible binding
AZD5153 () Triazolo[4,3-b]pyridazine Methoxy group, Piperidyl linker BRD4 Bivalent binding enhances potency
Compound 4i () Pyrimidine-tethered coumarin Coumarin, Tetrazole Not specified Likely antimicrobial/antioxidant
Compound 39 () Imidazo[1,2-b]pyridazine Methylsulfinylphenyl Antimalarial Optimized for solubility
  • Trifluoromethyl vs. Methoxy : The target’s CF₃ group improves membrane permeability over AZD5153’s methoxy, but may reduce water solubility .
  • Piperazine vs. Piperidyl : The piperazine linker in the target allows for protonation at physiological pH, enhancing solubility, whereas AZD5153’s piperidyl group may favor hydrophobic binding pockets .

Q & A

Basic: What are the critical steps in synthesizing 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

The synthesis involves multi-step organic reactions, typically including:

  • Cyclization of hydrazine derivatives with aldehydes/ketones to form the triazolo-pyridazine core .
  • Piperazine coupling under reflux conditions (e.g., ethanol or DMF) to attach the trifluoromethyl pyrimidine moiety .
  • Purification via column chromatography or recrystallization to isolate the final product .
    Key reagents include chloroacetyl chloride for alkylation and Pd/C for catalytic hydrogenation in deprotection steps .

Advanced: How can researchers optimize low yields during the cyclization step?

Low yields often arise from incomplete cyclization or side reactions. Methodological adjustments include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition .
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improves reaction kinetics .
    Post-reaction analysis via TLC or HPLC ensures intermediate purity before proceeding .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl peaks at δ ~110–120 ppm) and confirms piperazine/triazole connectivity .
  • FT-IR : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.12) .

Advanced: How can researchers validate kinase inhibitory activity?

  • In vitro kinase assays : Use recombinant kinases (e.g., p38 MAPK) with ATP-competitive ELISA to measure IC₅₀ values .
  • Molecular docking : Compare binding poses with co-crystallized inhibitors (PDB: 3LD6) to assess interaction with catalytic domains .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Basic: What is the rationale for incorporating trifluoromethyl and triazolo-pyridazine groups?

  • Trifluoromethyl : Enhances metabolic stability and membrane permeability via hydrophobic effects .
  • Triazolo-pyridazine : Provides a rigid scaffold for target binding and improves π-π stacking with kinase ATP pockets .

Advanced: How can structural analogs improve target selectivity?

  • SAR studies : Modify substituents on the pyrimidine ring (e.g., replacing trifluoromethyl with cyano) to alter steric/electronic profiles .
  • Fragment-based design : Introduce sulfonyl or morpholine groups to enhance hydrogen bonding with conserved residues (e.g., Lys53 in TAK1) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to align analogs with active conformations of lead compounds .

Basic: What stability challenges arise during storage?

  • Hydrolysis : The trifluoromethyl group is susceptible to aqueous degradation. Store in anhydrous DMSO at -20°C .
  • Photooxidation : Triazolo-pyridazine cores degrade under UV light. Use amber vials and inert atmospheres (N₂) .
    Stability is monitored via accelerated aging studies (40°C/75% RH) with HPLC purity checks .

Advanced: How to resolve discrepancies in biological activity across studies?

  • Assay standardization : Normalize protocols (e.g., ATP concentration, incubation time) to reduce variability .
  • Metabolic profiling : Compare hepatic microsomal stability (e.g., human vs. murine) to account for species-specific differences .
  • Data normalization : Use Z-factor analysis to validate assay robustness and exclude outliers .

Basic: How does the compound interact with cellular targets?

  • Target engagement : Binds to kinase ATP pockets via hydrogen bonds (e.g., pyrimidine N1 with backbone amides) and hydrophobic interactions (triazole ring) .
  • Downstream effects : Inhibits phosphorylation of MAPK/ERK pathways, validated via Western blotting .

Advanced: What computational tools predict pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates bioavailability (%F = 65–78%) and BBB permeability (logBB = -0.5) .
  • CYP450 inhibition : Schrödinger’s QikProp screens for interactions with CYP3A4/2D6, guiding dose adjustments .
  • MD simulations : NAMD evaluates binding stability over 100 ns trajectories to prioritize analogs .

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